2,6-Dichloropyridine-3-carbaldehyde 2,6-Dichloropyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 55304-73-9
VCID: VC2226376
InChI: InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
SMILES: C1=CC(=NC(=C1C=O)Cl)Cl
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176 g/mol

2,6-Dichloropyridine-3-carbaldehyde

CAS No.: 55304-73-9

Cat. No.: VC2226376

Molecular Formula: C6H3Cl2NO

Molecular Weight: 176 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloropyridine-3-carbaldehyde - 55304-73-9

Specification

CAS No. 55304-73-9
Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
IUPAC Name 2,6-dichloropyridine-3-carbaldehyde
Standard InChI InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
Standard InChI Key HWTMRGXKSANEDO-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1C=O)Cl)Cl
Canonical SMILES C1=CC(=NC(=C1C=O)Cl)Cl

Introduction

Chemical Identity and Structural Properties

2,6-Dichloropyridine-3-carbaldehyde is characterized by its distinctive chemical identity and structural features that define its reactivity and applications.

Basic Chemical Information

The compound is identified by the CAS registry number 55304-73-9 and has a molecular formula of C6H3Cl2NO . Its molecular weight is 176 g/mol, making it a relatively small molecule suitable for incorporation into larger structures. The structure features a pyridine ring with chlorine atoms at positions 2 and 6, while an aldehyde group occupies position 3.

Structural Characteristics

The structural characteristics of 2,6-Dichloropyridine-3-carbaldehyde can be represented in various formats for computational chemistry and database purposes:

Table 1: Structural Identifiers of 2,6-Dichloropyridine-3-carbaldehyde

Identifier TypeValue
IUPAC Name2,6-Dichloropyridine-3-carbaldehyde
SMILESClC1=CC=C(C=O)C(Cl)=N1
InChIKeyHWTMRGXKSANEDO-UHFFFAOYSA-N
CAS Number55304-73-9
Molecular FormulaC6H3Cl2NO
Molecular Weight176 g/mol

The compound belongs to several chemical categories, including aliphatic heterocycles, aromatic heterocycles, heterocyclic compounds, aromatic cyclic structures, aryl halides, and aldehydes . This classification highlights its versatility in chemical transformations and applications.

Physical and Chemical Properties

The physical state of 2,6-Dichloropyridine-3-carbaldehyde at room temperature is a solid. Its chemical properties are predominantly influenced by the electron-withdrawing effects of the chlorine substituents and the reactivity of the aldehyde functional group. The chlorine atoms at positions 2 and 6 activate the pyridine ring toward nucleophilic aromatic substitution, particularly at these positions, making the compound valuable for derivatization reactions.

Synthesis Methods

Various synthetic approaches have been developed to produce 2,6-Dichloropyridine-3-carbaldehyde, with strategies optimized for efficiency, yield, and purity.

Industrial Production Techniques

Industrial production of 2,6-Dichloropyridine-3-carbaldehyde typically employs large-scale chlorination processes that are optimized for high yield and purity. These methods frequently utilize continuous flow reactors to enhance productivity and reduce waste generation. The industrial synthesis often requires careful control of reaction conditions to minimize the formation of undesired side products.

Laboratory Synthesis Methods

In laboratory settings, 2,6-Dichloropyridine-3-carbaldehyde can be synthesized through chlorination of pyridine derivatives followed by formylation. One common approach involves the chlorination of 3-pyridinecarboxaldehyde using chlorine gas or other chlorinating agents. Alternative methods may include:

  • Direct formylation of 2,6-dichloropyridine using formylating agents

  • Oxidation of appropriate 2,6-dichloropyridine methyl derivatives

  • Reduction of corresponding carboxylic acid derivatives

Case Study: Chlorination Process

A documented chlorination process demonstrates the transformation of related compounds:

For instance, in one reported procedure, 2,6-dichloropyridine (1480.0 g) is mixed with anhydrous FeCl₃ (89.2 g) in a four-neck flask. The mixture is heated to 100-120°C before introducing chlorine gas. After completion, the reaction mixture is cooled to 100°C and rectified under reduced pressure (-0.1 MPa) with a top temperature of 118-124°C to collect the product fraction . This process, although describing the synthesis of 2,3,6-trichloropyridine from 2,6-dichloropyridine, illustrates the chlorination chemistry relevant to pyridine derivatives.

Chemical Reactivity and Transformations

2,6-Dichloropyridine-3-carbaldehyde exhibits diverse reactivity patterns, allowing for numerous chemical transformations that enhance its utility in organic synthesis.

Reactions of the Aldehyde Group

The aldehyde functional group at position 3 undergoes typical carbonyl reactions, including:

  • Oxidation Reactions: The aldehyde group can be oxidized to form 2,6-dichloropyridine-3-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reactions: Reduction of the aldehyde group yields 2,6-dichloropyridine-3-methanol when treated with reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Condensation Reactions: The aldehyde group participates in condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives.

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution reactions. Studies have shown that the regioselectivity of nucleophilic substitution in 3-substituted 2,6-dichloropyridines is influenced by the nature of the substituent at position 3.

Table 2: Factors Affecting Regioselectivity in Nucleophilic Substitution

FactorEffect on RegioselectivityStatistical Significance
Verloop Steric ParameterBulky 3-substituents induce preference for substitution at position 6p-value = 0.006, R² = 0.45
Solvent (for R₃ = CO₂CH₃)Correlates with solvatochromic β parameterStatistically significant
Nature of 3-substituentCarboxylate and amide favor position 2; cyano and trifluoromethyl favor position 69:1 ratio observed

Research has demonstrated that the regioselectivity of reactions between 3-substituted 2,6-dichloropyridines and nucleophiles like 1-methylpiperazine correlates significantly with the Verloop steric parameter B1, indicating that bulky substituents at position 3 induce regioselectivity toward the 6-position .

Practical Synthetic Applications

In practical synthesis, different regioselectivity patterns have been observed with various substituents at position 3:

  • 3-carboxylate and 3-amide substituents preferentially lead to substitution at position 2 (9:1 ratio favoring the 6-isomer)

  • 3-cyano and 3-trifluoromethyl substituents preferentially lead to substitution at position 6 (9:1 ratio favoring the 2-isomer)

These observations provide valuable guidance for synthetic chemists when designing reaction pathways involving 2,6-dichloropyridine-3-carbaldehyde.

Biological Activities

The biological properties of 2,6-Dichloropyridine-3-carbaldehyde contribute to its potential applications in pharmaceutical and agricultural research.

Antimicrobial Properties

2,6-Dichloropyridine-3-carbaldehyde exhibits antimicrobial properties, making it a compound of interest for developing antimicrobial agents. These properties may be attributed to the compound's ability to interact with microbial cell components, potentially disrupting essential cellular processes.

Antifungal Activities

The compound also displays antifungal properties, positioning it as a potential candidate for developing antifungal agents. Its mechanism of action in fungi may involve interference with cell wall synthesis or disruption of membrane integrity, though specific pathways require further investigation.

Applications in Chemical Research

2,6-Dichloropyridine-3-carbaldehyde serves as a versatile building block in various areas of chemical research and development.

Synthetic Organic Chemistry

In organic chemistry research, 2,6-Dichloropyridine-3-carbaldehyde is widely utilized for the synthesis of heterocyclic compounds . Its reactivity profile makes it particularly valuable for:

  • Construction of pyridine derivatives

  • Development of complex molecular architectures

  • Introduction of functional diversity through selective transformations

Ligand Development for Metal Coordination

Researchers explore the potential of 2,6-Dichloropyridine-3-carbaldehyde and its derivatives in the synthesis of ligands for metal coordination chemistry . These applications are critical for:

  • Developing novel catalysts

  • Creating functional materials with specific properties

  • Advancing coordination chemistry research

Building Block for Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceutically relevant molecules. Its structural features allow for selective modifications to produce compounds with potential therapeutic applications. As a building block, it contributes to the development of:

  • Novel drug candidates

  • Bioactive compounds with specific molecular targets

  • Libraries of compounds for structure-activity relationship studies

Industrial Significance and Trade

2,6-Dichloropyridine-3-carbaldehyde and related compounds have industrial importance, reflected in their presence in international trade and commodity classifications.

Trade Classification

Related dichloropyridine compounds, such as 3,6-Dichloropyridine-2-carboxylic acid, are classified under specific commodity codes for international trade purposes. For example, 3,6-Dichloropyridine-2-carboxylic acid is classified under commodity code 29 33 39 25, under the broader category of "Heterocyclic compounds with nitrogen hetero-atom[s] only" .

Regulatory Considerations

Like many chemical compounds with potential biological activities, 2,6-Dichloropyridine-3-carbaldehyde may be subject to regulatory considerations. Related compounds, such as 3,6-Dichloropyridine-2-carboxylic acid, are classified as dangerous goods for transport , suggesting potential hazards that require appropriate handling and shipping procedures.

Future Research Directions

The chemical versatility and biological activities of 2,6-Dichloropyridine-3-carbaldehyde suggest several promising avenues for future research.

Medicinal Chemistry Applications

Future research could focus on exploiting the antimicrobial and antifungal properties of 2,6-Dichloropyridine-3-carbaldehyde to develop new therapeutic agents. This might involve:

  • Systematic structural modifications to enhance specificity and potency

  • Development of structure-activity relationships

  • Investigation of mechanisms of action against microbial and fungal targets

Catalyst Development

The potential of 2,6-Dichloropyridine-3-carbaldehyde in developing novel ligands for metal coordination suggests applications in catalyst design:

  • Development of asymmetric catalysts for stereoselective transformations

  • Creation of heterogeneous catalysts through immobilization strategies

  • Investigation of catalytic applications in sustainable chemistry

Material Science Applications

The reactivity profile of 2,6-Dichloropyridine-3-carbaldehyde could be harnessed for material science applications:

  • Development of functional materials with specific electronic or optical properties

  • Creation of polymer building blocks through strategic functionalization

  • Design of molecular recognition elements for sensing applications

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